CB1 Receptor Binding Affinity: AM679 vs. Structurally Related Synthetic Cannabinoids in Head-to-Head Comparative Assay
In a standardized head-to-head competitive radioligand binding assay using [³H]CP-55,940 against membranes from HEK293 cells stably expressing human CB1 receptors, AM679 demonstrated a Ki of 13.5 nM [1]. This places AM679 at the lower end of the potency spectrum among the eight synthetic cannabinoids evaluated concurrently, with approximately 14-fold lower CB1 affinity than MAM-2201 (Ki = 0.96 nM) and approximately 7-fold lower affinity than JWH-210 (Ki = 1.9 nM), while exhibiting comparable affinity to AM-2232 (Ki = 14 nM) [2]. The iodobenzoyl substitution of AM679 yields substantially reduced CB1 potency relative to the fluorinated N-pentyl analog AM-2201 (Ki = 3.1 nM), confirming that halogen identity at the benzoyl 2-position is a critical determinant of CB1 receptor interaction strength [3].
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) in human CB1-expressing HEK293 cell membranes |
|---|---|
| Target Compound Data | Ki = 13.5 nM (AM679) |
| Comparator Or Baseline | MAM-2201 (Ki = 0.96 nM); JWH-210 (Ki = 1.9 nM); EAM-2201 (Ki = 2.3 nM); AM-2233 (Ki = 2.8 nM); AM-2201 (Ki = 3.1 nM); AM-1220 (Ki = 6.3 nM); AM-2232 (Ki = 14 nM); JWH-251 (Ki = 23 nM) |
| Quantified Difference | AM679 CB1 affinity is 14-fold lower than MAM-2201, 7-fold lower than JWH-210, 4.3-fold lower than AM-2201; comparable to AM-2232 (13.5 vs 14 nM) |
| Conditions | [³H]CP-55,940 competitive radioligand binding assay; human CB1 receptor expressed in HEK293 cell membranes; incubation at 30°C for 60 minutes |
Why This Matters
CB1 affinity directly correlates with psychoactive potency in drug discrimination models; AM679's moderate Ki enables its use as a mid-range calibration standard for constructing dose-response curves across a broad affinity spectrum.
- [1] Marusich JA, Wiley JL, Lefever TW, et al. Finding order in chemical chaos: Continuing characterization of synthetic cannabinoid receptor agonists. Neuropharmacology. 2018;134(Pt A):73-81. Table 1. View Source
- [2] Marusich JA, et al. Neuropharmacology. 2018;134(Pt A):73-81. Table 1: CB1 Ki values for 8 synthetic cannabinoids. View Source
- [3] Wiley JL, Marusich JA, Lefever TW, et al. Structural and pharmacological comparisons of synthetic cannabinoids: AM-2201 and its analogs. Drug Alcohol Depend. 2016;161:104-109. View Source
